molecular formula C11H12ClNO2 B8553903 2-Chloro-4-(4-hydroxy-butoxy)-benzonitrile

2-Chloro-4-(4-hydroxy-butoxy)-benzonitrile

Cat. No. B8553903
M. Wt: 225.67 g/mol
InChI Key: KUHKDDFDUZJUBM-UHFFFAOYSA-N
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Patent
US07576128B2

Procedure details

Following the procedure described for Example 29, 1,4-butanediol (1 mL, 10 mmol) was reacted with 2-chloro-4-fluoro-benzonitrile (159 mg, 1.0 mmol) for 24 hours at room temperature. Purification by reverse phase high pressure chromatography eluting with a solvent gradient (15% of 0.1% formic acid/CH3CN in 0.1% formic acid/water to 100% of 0.1% formic acid/water) provided 10 mg of 2-chloro-4-(4-hydroxy-butoxy)-benzonitrile. 1H NMR (CDCl3) δ 7.54 (d, 1H), 6.98 (d, 1H), 6.83 (dd, 1H), 4.03 (t, 2H), 3.71 (t, 2H), 1.90 (m, 2H), 1.72 (m, 2H); MS 226.1 (M+1).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[Cl:7][C:8]1[CH:15]=[C:14](F)[CH:13]=[CH:12][C:9]=1[C:10]#[N:11]>>[Cl:7][C:8]1[CH:15]=[C:14]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
159 mg
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by reverse phase high pressure chromatography
WASH
Type
WASH
Details
eluting with a solvent gradient (15% of 0.1% formic acid/CH3CN in 0.1% formic acid/water to 100% of 0.1% formic acid/water)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 4.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.